1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-
Overview
Description
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-: is a chemical compound with the molecular formula C21H44O3 and a molecular weight of 344.57 g/mol . This compound is known for its unique structure, which includes a propanediol backbone with a long alkyl chain substituted at the third position. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- typically involves the reaction of 1,2-propanediol with 2-methylheptadecanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- is carried out in large-scale reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether bond in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 3-[(2-ethylhexyl)oxy]-
- 1,2-Propanediol, 3-[(2-methylhexadecyl)oxy]-
- 1,2-Propanediol, 3-[(2-methylpentadecyl)oxy]-
Uniqueness
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific solubility, stability, and interaction with biological membranes .
Properties
IUPAC Name |
3-(2-methylheptadecoxy)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCPGBGJDGPFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)COCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90758083 | |
Record name | 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90758083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92633-51-7 | |
Record name | 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90758083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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